
2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyethyl group at the second position, a mercapto group at the sixth position, and an oxide group at the first position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-mercaptopyridine with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures.
Another synthetic route involves the oxidation of 2-(1-Hydroxyethyl)-6-mercaptopyridine using an oxidizing agent such as hydrogen peroxide or sodium periodate. This reaction introduces the oxide group at the first position of the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxide group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases (e.g., sodium hydroxide, potassium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide involves its interaction with molecular targets and pathways within biological systems. The hydroxyethyl and mercapto groups play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of microbial cell membranes, or scavenging of free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptopyridine 1-oxide: Lacks the hydroxyethyl group but shares similar chemical properties.
2-(1-Hydroxyethyl)pyridine: Lacks the mercapto group but has a similar hydroxyethyl substitution.
6-Mercaptopyridine: Lacks both the hydroxyethyl and oxide groups but retains the mercapto functionality.
Uniqueness
2-(1-Hydroxyethyl)-6-mercaptopyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H9NO2S |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
1-hydroxy-6-(1-hydroxyethyl)pyridine-2-thione |
InChI |
InChI=1S/C7H9NO2S/c1-5(9)6-3-2-4-7(11)8(6)10/h2-5,9-10H,1H3 |
InChI-Schlüssel |
OZSNUZBZLCDCTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC(=S)N1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13358360.png)
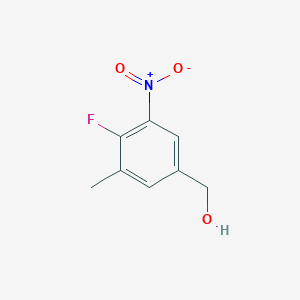

![2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one](/img/structure/B13358394.png)
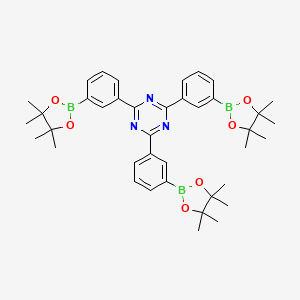
![6-[(2-Methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358409.png)
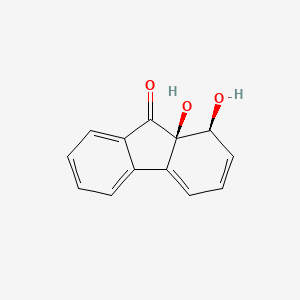
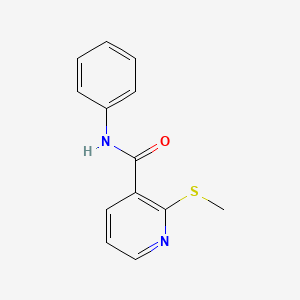
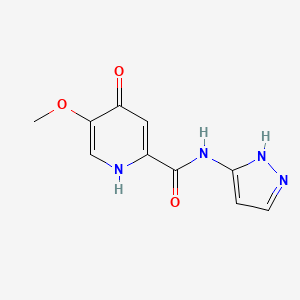

![3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358438.png)
![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358440.png)
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358444.png)
